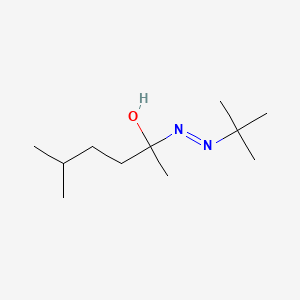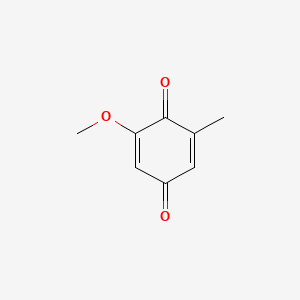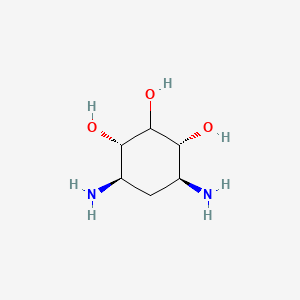
2-Désoxystreptamine
Vue d'ensemble
Description
2-Deoxystreptamine, also known as 2-Deoxy-D-arabino-hex-2-ulose (2-DADHU) is a naturally occurring sugar molecule found in a variety of organisms, including bacteria, fungi, and plants. It has been studied extensively for its potential applications in biochemistry, pharmacology, and biotechnology. This molecule is an important precursor for the synthesis of several important compounds, such as antibiotics, hormones, and vitamins. Furthermore, it has been used as a tool for studying various biochemical processes, such as enzyme activity, genetic regulation, and signal transduction.
Applications De Recherche Scientifique
Inhibition des microARN oncogéniques
La 2-Désoxystreptamine a été utilisée dans le développement de conjugués de nucléobases visant à inhiber la production de microARN oncogéniques (miARN). Ces miARN sont souvent surexprimés dans divers cancers, et leur régulation est un objectif majeur de la recherche thérapeutique. Les conjugués basés sur l'échafaudage de la this compound se sont avérés prometteurs pour cibler la biogenèse du précurseur de miR-372 oncogénique, qui joue un rôle dans le développement du cancer .
Biosynthèse des antibiotiques
Le composé est un acteur clé dans la biosynthèse des antibiotiques aminoglycosidiques. Dans Streptomyces fradiae, les enzymes NeoA, B et C ont été identifiées comme étant cruciales pour la formation de la this compound, qui est une structure de base de nombreux antibiotiques d'importance clinique comme la néomycine, la kanamycine et la gentamicine. Ces antibiotiques se lient à l'ARN ribosomique bactérien et inhibent la biosynthèse des protéines, ce qui les rend efficaces contre diverses infections bactériennes .
Applications anti-VIH
La recherche a exploré l'application de la this compound dans la lutte contre le VIH. Les aminoglycosides, qui contiennent de la this compound, ont été étudiés pour leur potentiel à se lier aux molécules d'ARN et à inhiber l'infection par le VIH. Cette approche fait partie des efforts continus pour créer des banques de molécules aminoglycosidiques structurellement diverses pour diverses applications thérapeutiques .
Activité anti-plasmide
L'activité anti-plasmide des composés contenant de la this compound est un autre domaine d'intérêt. En perturbant les fonctions des plasmides au sein des bactéries, ces composés peuvent empêcher la propagation de la résistance aux antibiotiques et d'autres éléments génétiques nocifs, ce qui est une préoccupation majeure en médecine moderne .
Production hétérologue dans E. coli
La this compound a été produite dans des souches d'E. coli modifiées, démontrant le potentiel de production biosynthétique d'aminoglycosides. Cette méthode pourrait conduire à la synthèse sans benzène du catéchol ou d'autres benzénoïdes, qui sont précieux dans diverses industries chimiques .
Création de banques d'aminoglycosides
Les voies biosynthétiques impliquant la this compound sont étudiées pour la création de banques d'aminoglycosides diverses. Ces banques pourraient conduire à de nouveaux antibiotiques et autres agents thérapeutiques avec une efficacité améliorée et des problèmes de résistance réduits .
Modification de l'épissage de l'ARN
Bien que n'impliquant pas directement la this compound, la classe plus large des aminoglycosides a vu des applications dans la modification de l'épissage de l'ARN. Ceci est illustré par le médicament risdiplam, qui cible l'ARNm SMN2 pour corriger les erreurs d'épissage dans l'amyotrophie spinale musculaire (SMA). Le succès de ces médicaments met en évidence le potentiel des dérivés de la this compound dans des applications similaires .
Régulation de l'expression des gènes
Les microARN, régulés par des composés à base de this compound, sont responsables du contrôle de l'expression des gènes en induisant la dégradation de l'ARNm. Ce processus de régulation massif est essentiel pour la fonction cellulaire, et sa manipulation peut conduire à des traitements pour les maladies où l'expression des gènes est dérégulée .
Mécanisme D'action
Target of Action:
2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, 2-Deoxystreptamine disrupts protein synthesis, ultimately inhibiting bacterial growth.
Mode of Action:
Here’s how 2-Deoxystreptamine exerts its effects:
- Binding to Ribosome: The positively charged 2-Deoxystreptamine interacts with negatively charged components, such as lipopolysaccharides in the bacterial cell wall and intracellular anionic molecules like DNA and RNA .
Action Environment:
Environmental factors, such as pH and ion concentrations, can influence 2-Deoxystreptamine’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.
Safety and Hazards
Orientations Futures
There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .
Analyse Biochimique
Biochemical Properties
2-Deoxystreptamine is involved in various biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with several enzymes, including 2-deoxy-scyllo-inosose synthase, which catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate . This compound also interacts with 2-deoxy-scyllo-inosamine dehydrogenase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are crucial for its conversion into aminoglycosides . These interactions are essential for the production of antibiotics that inhibit bacterial protein synthesis.
Cellular Effects
2-Deoxystreptamine affects various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome and interfering with protein synthesis . This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. Additionally, 2-Deoxystreptamine can affect cell signaling pathways and gene expression, further contributing to its antibacterial properties .
Molecular Mechanism
At the molecular level, 2-Deoxystreptamine exerts its effects by binding to the 16S ribosomal RNA within the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately decode mRNA, leading to errors in protein synthesis. The compound also inhibits the proofreading function of the ribosome, resulting in the accumulation of defective proteins . These molecular interactions are crucial for the antibacterial activity of aminoglycoside antibiotics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxystreptamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Deoxystreptamine-containing antibiotics can maintain their antibacterial activity over extended periods, although some degradation may occur . Long-term exposure to these antibiotics can lead to changes in bacterial resistance and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Deoxystreptamine vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
2-Deoxystreptamine is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with enzymes such as 2-deoxy-scyllo-inosose synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are essential for its conversion into active antibiotics . These metabolic pathways are crucial for the production of antibiotics that can effectively target bacterial infections.
Transport and Distribution
Within cells and tissues, 2-Deoxystreptamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Additionally, its distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Deoxystreptamine is essential for its activity and function. The compound is primarily localized within the bacterial ribosome, where it exerts its antibacterial effects . Targeting signals and post-translational modifications may direct 2-Deoxystreptamine to specific compartments within bacterial cells, enhancing its ability to disrupt protein synthesis and inhibit bacterial growth .
Propriétés
IUPAC Name |
4,6-diaminocyclohexane-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFAJAKTSMLKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-48-1 | |
| Record name | Deoxystreptamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazol-4-ol](/img/structure/B1221532.png)
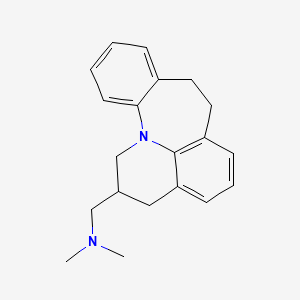
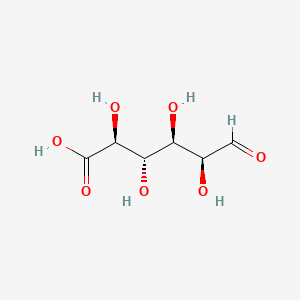
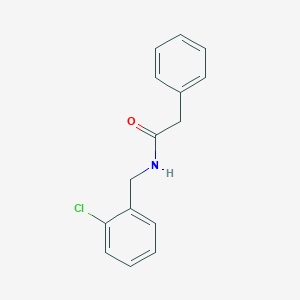
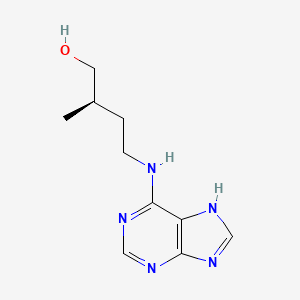
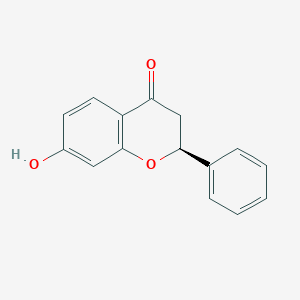

![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)
